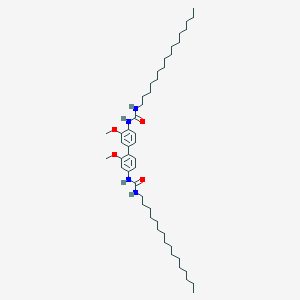
1,1'-(2,3'-Dimethoxybiphenyl-4,4'-diyl)bis(3-hexadecylurea)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2,3’-Dimethoxybiphenyl-4,4’-diyl)bis(3-hexadecylurea) is a complex organic compound characterized by its biphenyl core substituted with methoxy groups and hexadecylurea moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3’-Dimethoxybiphenyl-4,4’-diyl)bis(3-hexadecylurea) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of Hexadecylurea Moieties: The final step involves the reaction of the biphenyl derivative with hexadecyl isocyanate to form the hexadecylurea groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,1’-(2,3’-Dimethoxybiphenyl-4,4’-diyl)bis(3-hexadecylurea) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.
Substitution: The hexadecylurea moieties can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
1,1’-(2,3’-Dimethoxybiphenyl-4,4’-diyl)bis(3-hexadecylurea) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity or thermal stability.
作用機序
The mechanism of action of 1,1’-(2,3’-Dimethoxybiphenyl-4,4’-diyl)bis(3-hexadecylurea) involves its interaction with molecular targets such as cell membranes or proteins. The amphiphilic nature of the compound allows it to insert into lipid bilayers, potentially disrupting membrane integrity or facilitating the delivery of therapeutic agents.
類似化合物との比較
Similar Compounds
3,3’-Dimethoxybiphenyl: A simpler biphenyl derivative with methoxy groups.
4,4’-Dimethoxybiphenyl: Another biphenyl derivative with methoxy groups at different positions.
Hexadecylurea: A simpler urea derivative with a long alkyl chain.
特性
CAS番号 |
6312-97-6 |
|---|---|
分子式 |
C48H82N4O4 |
分子量 |
779.2 g/mol |
IUPAC名 |
1-hexadecyl-3-[4-[4-(hexadecylcarbamoylamino)-2-methoxyphenyl]-2-methoxyphenyl]urea |
InChI |
InChI=1S/C48H82N4O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-49-47(53)51-42-34-35-43(45(40-42)55-3)41-33-36-44(46(39-41)56-4)52-48(54)50-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h33-36,39-40H,5-32,37-38H2,1-4H3,(H2,49,51,53)(H2,50,52,54) |
InChIキー |
GQQMZEBXMAXVON-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCNC(=O)NC1=CC(=C(C=C1)C2=CC(=C(C=C2)NC(=O)NCCCCCCCCCCCCCCCC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


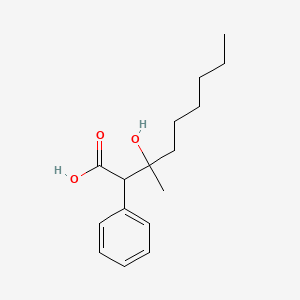
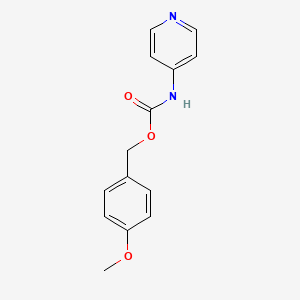

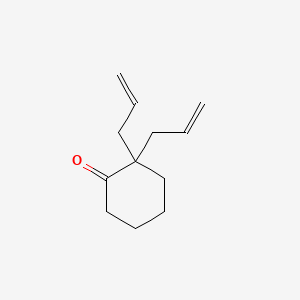
![N-[3-amino-5-(4-fluorophenoxy)phenyl]pyridine-4-carboxamide](/img/structure/B14734087.png)
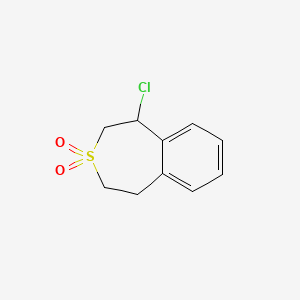
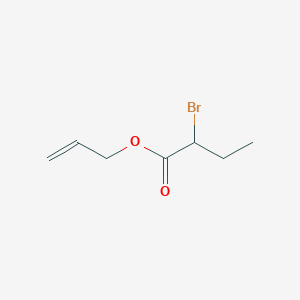
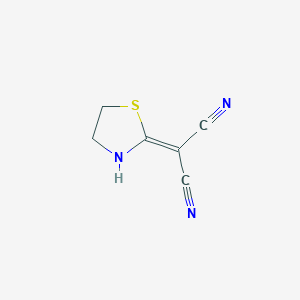
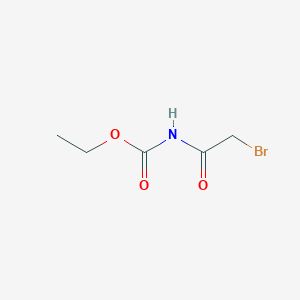

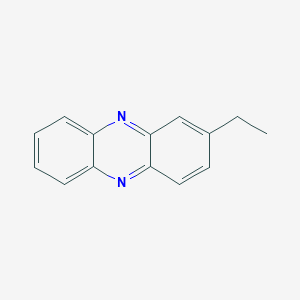
![1-Methyl-2-[[[2-methyl-5-(2,4,4,6,6-pentamethylheptan-2-yl)phenyl]methyltetrasulfanyl]methyl]-4-(2,4,4,6,6-pentamethylheptan-2-yl)benzene](/img/structure/B14734122.png)
![1H,3H-Furo[3,4-c]furan, tetrahydro-](/img/structure/B14734129.png)

